molecular formula C10H7ClN2O2 B3033650 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid CAS No. 1106737-94-3

4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B3033650
CAS No.: 1106737-94-3
M. Wt: 222.63 g/mol
InChI Key: NNLLNZASHRANFR-UHFFFAOYSA-N
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Description

4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-phenyl-1H-pyrazole with carboxylic acid derivatives under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes, starting from readily available raw materials. The process often includes steps such as halogenation, cyclization, and purification to obtain the final product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-1H-pyrazole-3-carboxylic acid
  • 5-chloropyrazole-4-carboxaldehyde
  • 3,5-disubstituted pyrazoles

Uniqueness

4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl group and the carboxylic acid moiety enhances its reactivity and potential for forming various derivatives .

Properties

IUPAC Name

4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2/c11-7-8(6-4-2-1-3-5-6)12-13-9(7)10(14)15/h1-5H,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNLLNZASHRANFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=C2Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 3
4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 4
4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 5
4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid
Reactant of Route 6
4-chloro-3-phenyl-1H-pyrazole-5-carboxylic acid

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